2-Amino-4,6-dihydroxypyrimidine
Overview
Description
2-Amino-4,6-dihydroxypyrimidine is a hydroxypyrimidine compound characterized by the presence of two hydroxyl groups and an amino group attached to a pyrimidine ring. This compound is a white crystalline powder that is soluble in water and some organic solvents. It is a weakly basic compound with significant applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Amino-4,6-dihydroxypyrimidine primarily targets the dental caries . It has been found to have a significant impact on the biochemical parameters of the dental pulp and periodontium . It also inhibits immune-activated nitric oxide production .
Mode of Action
The compound interacts with its targets by hydrolyzing in saliva to generate soluble forms of silicon dioxide, which catalyze the precipitation of calcium phosphate . This leads to prolonged occlusion of dentin tubules . It also inhibits immune-activated nitric oxide production .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the mineralization of teeth . The compound’s action leads to the precipitation of calcium phosphate, which contributes to the mineralization process .
Pharmacokinetics
It is known that the compound is found in feces , suggesting that it is excreted through the digestive system.
Result of Action
The action of this compound results in a decrease in the number of caries lesions by 45.5% . It has high anticaries efficacy, five times greater than that of sodium fluoride . It also inhibits immune-activated nitric oxide production .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of saliva, which is necessary for the compound to hydrolyze and exert its anticaries effect
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dihydroxypyrimidine plays a significant role in biochemical reactions . It acts as an intermediate in the production of antimicrobial guanylsulfonamides . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It has been found to inhibit immune-activated nitric oxide production . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the number of caries lesions by 45.5% in rats, showing high anticaries efficacy . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation . Detailed information on these aspects is currently limited.
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dihydroxypyrimidine typically involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the use of commercial-grade reagents and solvents, and the reaction is monitored to maintain the desired temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
2-Amino-4,6-dihydroxypyrimidine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.
Medicine: It is investigated for its potential anticancer and antiviral properties.
Industry: The compound is used in the production of antimicrobial agents and herbicides
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dimethoxypyrimidine
- 2,4-Diamino-6-hydroxypyrimidine
Comparison: 2-Amino-4,6-dihydroxypyrimidine is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility profiles and reactivity towards various reagents, making it suitable for specific applications in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
2-amino-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJTVGCSJNQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-09-7, 4425-67-6 | |
Record name | 2-Amino-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,6-dihydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dihydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-amino-6-hydroxy-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-aminopyrimidine-4,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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